molecular formula C6H7ClN2O B1592196 4-Chloro-6-ethoxypyrimidine CAS No. 28824-78-4

4-Chloro-6-ethoxypyrimidine

Cat. No. B1592196
CAS RN: 28824-78-4
M. Wt: 158.58 g/mol
InChI Key: CDCOOVSGHCFPNV-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxypyrimidine is a chemical compound with the following properties:



  • IUPAC Name : 4-chloro-6-ethoxypyrimidine

  • Molecular Formula : C<sub>6</sub>H<sub>7</sub>ClN<sub>2</sub>O

  • Molecular Weight : 158.59 g/mol

  • Physical Form : Powder

  • Purity : 95%

  • Storage Temperature : 4°C

  • Safety Information : It is classified as a warning substance, causing skin and eye irritation. Precautionary measures include wearing protective gloves, eye protection, and avoiding skin contact.



Synthesis Analysis

4-Chloro-6-ethoxypyrimidine can be synthesized using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine is highly regioselective, favoring the formation of C-4 substituted products.



Molecular Structure Analysis

The molecular formula of 4-chloro-6-ethoxypyrimidine is C<sub>6</sub>H<sub>7</sub>ClN<sub>2</sub>O. It has a molecular weight of 158.59 g/mol. The compound has an IUPAC name of 4-chloro-6-ethoxypyrimidine.



Chemical Reactions Analysis

As a phenol antiseptic, chloroxylenol (the active component of 4-chloro-6-ethoxypyrimidine) is believed to bind to certain proteins on the cell membrane of bacteria, disrupting the membrane and allowing the contents of the bacterial cell to leak out.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 30°C

  • Boiling Point : Approximately 80°C at 18 mmHg

  • Appearance : White or colorless to light yellow powder or lump

  • Purity (GC) : Minimum 98.0%


Scientific Research Applications

Synthesis and Structural Analysis

  • 4-Chloro-6-ethoxypyrimidine has been used in the synthesis of various compounds. For example, it reacted with ethyl orthoformate to produce a cyclic acetal, which was further processed to yield different isomers, as studied by Mishnev et al. (1979) in their work on the synthesis and structure of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines (Mishnev et al., 1979).

Biological Evaluation and Potential Therapeutic Uses

  • Chhabria et al. (2007) explored the synthesis of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, starting with the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane, followed by nucleophilic substitution of 4-chloro group. These compounds showed potential as analgesic and anti-inflammatory agents (Chhabria et al., 2007).

Chemical Analysis and Properties

  • Yao et al. (2017) conducted a thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. This research provides insight into the solubility and chemical properties of similar compounds, including 4-chloro-6-ethoxypyrimidine (Yao et al., 2017).

Pharmaceutical Synthesis

  • Guo Lei-ming (2012) detailed the synthesis process of 4,6-dichloro-2-methylpyrimidine, an important intermediate in the synthesis of the anticancer drug dasatinib, which implicates the use of similar pyrimidine compounds, including 4-chloro-6-ethoxypyrimidine, in pharmaceutical manufacturing (Guo Lei-ming, 2012).

Electrochemical Synthesis

  • Sengmany et al. (2011) reported the electrochemical synthesis of 4-amino-6-arylpyrimidines from 4-amino-6-chloro-pyrimidines, which could include derivatives of 4-chloro-6-ethoxypyrimidine. This method employs a sacrificial iron anode and a nickel(II) catalyst, indicating the utility of 4-chloro-6-ethoxypyrimidine in novel synthesis approaches (Sengmany et al., 2011).

Safety And Hazards

Chloroxylenol can cause skin and eye irritation. Proper precautions, including wearing protective gear, are essential when handling this compound.


Future Directions

Research on the biological activity and potential applications of 4-chloro-6-ethoxypyrimidine could provide valuable insights for drug development.


properties

IUPAC Name

4-chloro-6-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCOOVSGHCFPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596809
Record name 4-Chloro-6-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-ethoxypyrimidine

CAS RN

28824-78-4
Record name 4-Chloro-6-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Lasek, A Górska, T Świtaj, M Wamil… - Anti-Cancer Drug …, 2001 - ingentaconnect.com
The synthesis of several adamantylated aminoheterocycles is reported. The attack of the adamantyl cation formed from 1‐adamantanol in refluxing trifluoroacetic acid or induced by …
Number of citations: 3 www.ingentaconnect.com

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